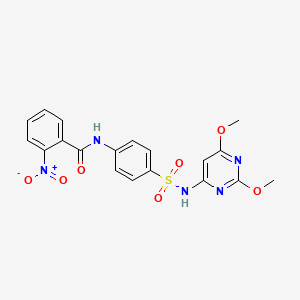

N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-2-nitrobenzamide

Description

Properties

IUPAC Name |

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O7S/c1-30-17-11-16(21-19(22-17)31-2)23-32(28,29)13-9-7-12(8-10-13)20-18(25)14-5-3-4-6-15(14)24(26)27/h3-11H,1-2H3,(H,20,25)(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMZCXRMYFBBVCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-2-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

Preparation of 2,6-dimethoxypyrimidine-4-amine: This intermediate is synthesized through the reaction of 2,6-dimethoxypyrimidine with ammonia under controlled conditions.

Formation of the sulfonamide intermediate: The 2,6-dimethoxypyrimidine-4-amine is then reacted with 4-aminobenzenesulfonyl chloride to form the sulfonamide intermediate.

Coupling with 2-nitrobenzoyl chloride: Finally, the sulfonamide intermediate is coupled with 2-nitrobenzoyl chloride in the presence of a base, such as triethylamine, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-2-nitrobenzamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products Formed

Reduction of the nitro group: This yields the corresponding amine derivative.

Substitution reactions: These can lead to various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-2-nitrobenzamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential anti-inflammatory and anti-cancer properties.

Biological Research: The compound is used to investigate cellular pathways and mechanisms of action in various biological systems.

Pharmacology: It serves as a lead compound for the development of new therapeutic agents.

Industrial Applications: The compound is explored for its potential use in the synthesis of other complex molecules and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways.

Pathways Involved: It modulates signaling pathways such as NF-κB and MAPK, leading to the inhibition of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

4,6-Dimethylpyrimidin-2-yl Analogs

The compound N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamothioyl]-2-nitrobenzamide (CAS: 642949-75-5) differs by replacing the 2,6-dimethoxy groups with 4,6-dimethyl substituents and introducing a carbamothioyl (-NHCOS-) linker instead of carbamoyl (-NHCO-). This modification increases lipophilicity (LogP: 3.3 vs. estimated ~2.8 for the parent compound) and may enhance membrane permeability. The molecular weight (486.5 g/mol) is slightly lower than the parent compound’s estimated ~490 g/mol .

Pyridin-2-yl and Thiazol-2-yl Derivatives

Compounds such as 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide (MW: 493.53 g/mol) and 2-nitro-N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide feature heterocyclic replacements (pyridine, thiazole) for the pyrimidine ring.

Functional Group Modifications

Carbamothioyl vs. Carbamoyl Linkers

Replacing the carbamoyl group with carbamothioyl (e.g., N-[[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioyl]-2,2-diphenylacetamide ) introduces sulfur, which may facilitate stronger hydrogen bonding or metal coordination in biological targets. However, this substitution increases molecular weight (e.g., +16 g/mol for sulfur vs. oxygen) and could affect metabolic stability .

Nitrobenzamide vs. Selenoyl Derivatives

In 4-Nitro-N-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)carbamoyl)selenoyl)benzamide, the nitro group is retained, but the benzamide is replaced with a selenoyl (-SeO₂-) moiety. Selenium’s redox-active nature enhances antioxidant activity, as demonstrated in compounds with IC₅₀ values < 10 µM in DPPH assays .

Pharmacological and Physicochemical Comparisons

Physicochemical Properties

| Property | Parent Compound (Est.) | 4,6-Dimethylpyrimidin-2-yl Analog | Selenoyl Derivative |

|---|---|---|---|

| Molecular Weight (g/mol) | ~490 | 486.5 | 520–550 (est.) |

| LogP | ~2.8 | 3.3 | ~3.5 |

| Hydrogen Bond Acceptors | 9 | 9 | 10 |

| Topological PSA (Ų) | ~190 | 199 | ~210 |

Key Observations :

- The parent compound’s 2,6-dimethoxy groups provide steric bulk and electron-donating effects, which may hinder metabolic oxidation compared to methyl substituents .

Biological Activity

N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-2-nitrobenzamide is a complex organic compound with significant biological activity. This compound is characterized by its unique structure, which includes a pyrimidine moiety and a nitrobenzamide group. Understanding its biological activity is crucial for its potential applications in medicinal chemistry and pharmacology.

- Molecular Formula : C25H27N5O5S2

- Molecular Weight : 541.6 g/mol

- IUPAC Name : (E)-N-[[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioyl]-3-(4-propan-2-ylphenyl)prop-2-enamide

- InChI Key : VHIDDOAFESJTGG-VGOFMYFVSA-N

Structure

The compound features a sulfamoyl group linked to a phenyl ring, which is further substituted with a nitro group and a pyrimidine derivative. This structural complexity contributes to its diverse biological activities.

The biological activity of N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-2-nitrobenzamide is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

- Modulation of Signaling Pathways : It can disrupt cellular signaling processes, potentially affecting cell growth and proliferation.

- DNA Interaction : Some studies suggest that compounds with similar structures can bind to DNA, influencing gene expression and cellular functions.

Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic areas:

- Anticancer Activity : Research indicates that similar compounds exhibit cytotoxic effects against various cancer cell lines, suggesting that N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-2-nitrobenzamide may also possess anticancer properties.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa | 5.0 | |

| MCF-7 | 3.5 | |

| A549 | 4.0 |

- Antimicrobial Activity : Preliminary studies have shown that the compound exhibits antimicrobial properties against certain bacterial strains.

Case Studies

-

Case Study on Anticancer Effects :

A study conducted on breast cancer cells demonstrated that N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-2-nitrobenzamide induced apoptosis through the activation of caspase pathways, leading to cell death in MCF-7 cells. -

Case Study on Antimicrobial Activity :

In vitro tests revealed that the compound effectively inhibited the growth of E. coli and S. aureus, indicating its potential as an antimicrobial agent suitable for further development.

Q & A

Basic Research Questions

Q. What are the key structural features of N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-2-nitrobenzamide that influence its chemical reactivity and biological activity?

- The compound features a 2,6-dimethoxypyrimidine core, a sulfamoyl bridge (-SO₂NH-), a central phenyl ring, and a 2-nitrobenzamide moiety. The dimethoxy groups on the pyrimidine enhance steric stability and hydrogen-bonding potential, while the nitro group on the benzamide introduces strong electron-withdrawing effects, increasing electrophilicity and influencing binding to biological targets like enzymes or receptors .

Q. What synthetic methodologies are commonly employed for constructing the sulfamoyl bridge in pyrimidine-containing benzamide derivatives?

- A standard approach involves reacting a pyrimidine amine (e.g., 2,6-dimethoxypyrimidin-4-amine) with a sulfonyl chloride derivative (e.g., 4-nitrobenzenesulfonyl chloride) in the presence of a base like triethylamine. This facilitates nucleophilic substitution at the sulfonyl center, forming the sulfamoyl linkage. Multi-step protocols often require precise temperature control (0–5°C for exothermic steps) and anhydrous solvents to minimize side reactions .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound post-synthesis?

- 1H/13C NMR resolves aromatic proton environments and confirms substitution patterns on the pyrimidine and benzamide rings. IR spectroscopy identifies key functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹, nitro NO₂ stretches at ~1520 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and purity, while HPLC assesses isomeric/byproduct contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during multi-step synthesis?

- Key optimizations include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfamoyl bond formation.

- Catalyst use : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki-Miyaura reactions for aromatic ring assembly.

- Temperature gradients : Gradual heating (e.g., 60–80°C) during cyclization steps minimizes decomposition.

- Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients isolates the product from nitro-reduction byproducts .

Q. How do electronic effects of the 2-nitro substituent influence the compound’s interaction with biological targets?

- The nitro group’s electron-withdrawing nature increases the benzamide’s electrophilicity, enhancing interactions with nucleophilic residues (e.g., cysteine or lysine) in enzyme active sites. Computational docking studies suggest this group stabilizes charge-transfer complexes in microbial dihydrofolate reductase (DHFR), correlating with observed antibacterial activity. However, excessive electron withdrawal may reduce solubility, necessitating structural balancing .

Q. What strategies resolve contradictory antimicrobial efficacy data across experimental models?

- Model standardization : Use isogenic bacterial strains to control for efflux pump or membrane permeability variations.

- Dosage calibration : Adjust concentrations based on pharmacokinetic parameters (e.g., plasma protein binding, logP).

- Synergistic assays : Test combinatorial effects with β-lactam antibiotics to overcome resistance mechanisms.

- Structural tweaks : Introduce methyl or methoxy groups to the benzamide ring to improve membrane penetration in Gram-negative models .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?

- Core modifications : Replace 2-nitro with 2-cyano groups to reduce toxicity while retaining electron withdrawal.

- Sulfamoyl linker variation : Substitute sulfur with selenium (e.g., selenamoyl analogs) to enhance redox-modulating activity.

- Pyrimidine substitutions : Introduce ethyl or fluorine at the 4-position to optimize steric fit in hydrophobic enzyme pockets. Biological assays (e.g., MIC, IC₅₀) and molecular dynamics simulations validate these changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.